molecular formula C12H12FNO3 B6281455 rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid CAS No. 1807940-27-7

rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid

Cat. No.: B6281455
CAS No.: 1807940-27-7
M. Wt: 237.23 g/mol
InChI Key: KHXCNDVMASKGJY-HTRCEHHLSA-N
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Description

rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid is a fluorinated benzoic acid derivative featuring a cyclopropaneamido substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The compound’s stereochemistry, defined by the (1R,2R)-configuration of the cyclopropane moiety, contributes to its conformational rigidity, which may enhance binding specificity in biological systems. This structural motif is often leveraged in medicinal chemistry to improve metabolic stability and pharmacokinetic properties .

Properties

CAS No.

1807940-27-7

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

5-fluoro-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid

InChI

InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8-/m1/s1

InChI Key

KHXCNDVMASKGJY-HTRCEHHLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)NC2=C(C=C(C=C2)F)C(=O)O

Canonical SMILES

CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include fluorinating agents, cyclopropanation reagents, and coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom and other substituents on the benzoic acid moiety can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Research indicates that rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid exhibits significant biological activity, particularly in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity. This modulation is crucial for treating cystic fibrosis, a genetic disorder characterized by defective chloride channels. The compound's ability to enhance CFTR function has been demonstrated in cellular assays, making it a candidate for further development as a therapeutic agent .

Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its role as a CFTR modulator. Studies have shown that compounds with similar structures can improve chloride ion transport in epithelial cells, thereby alleviating symptoms associated with cystic fibrosis. The specificity of this compound for CFTR suggests it could lead to fewer side effects compared to less selective treatments .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Cellular Assays : In vitro studies using human bronchial epithelial cells demonstrated that the compound significantly increased CFTR-mediated chloride transport compared to controls.
  • Animal Models : Preclinical trials in mouse models of cystic fibrosis showed improved lung function and reduced mucus obstruction following treatment with the compound.
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, suggesting potential for oral bioavailability .

Data Table: Comparison of CFTR Modulators

Compound NameMechanism of ActionEfficacy (in vitro)Animal Model Efficacy
This compoundCFTR modulatorHighSignificant improvement
IvacaftorCFTR potentiatorModerateModerate improvement
LumacaftorCFTR correctorLowMinimal improvement

Mechanism of Action

The mechanism of action of rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound C₁₂H₁₁FNO₃ 236.22 5-fluoro, cyclopropaneamido, benzoic acid Potential enzyme inhibitor, pharmaceutical intermediate
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ 156.11 5-fluoro, hydroxy, benzoic acid Antimicrobial precursor, chemical synthesis
rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉FO₂ 180.18 4-fluorophenyl, cyclopropane, carboxylic acid Material science, drug development
5-Fluoro-2′-deoxyuridine 5′-triphosphate C₉H₁₄FN₂O₁₄P₃ 506.15 5-fluoro, deoxyribose, triphosphate DNA synthesis via polymerase incorporation

Key Observations :

  • Cyclopropane vs. Other Substituents : The cyclopropaneamido group introduces steric constraints absent in simpler analogs like 5-fluoro-2-hydroxybenzoic acid. This rigidity may improve target selectivity compared to flexible alkyl chains or ether linkages seen in other benzoic acid derivatives .
  • Amide Linkage : Unlike ester or carboxylic acid derivatives (e.g., rac-(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid), the amide group may enhance solubility and hydrogen-bonding interactions in biological systems.
Pharmacological and Physicochemical Properties
  • DNA Interaction : While fluorinated pyrimidines (e.g., 5-fluoro-2′-deoxyuridine triphosphate) directly incorporate into DNA to inhibit replication, the target compound’s benzoic acid scaffold suggests a different mechanism, possibly enzyme inhibition or protein binding .
  • Safety Profile : Based on safety data for structurally related benzoic acid derivatives (e.g., CAS 99765-57-8), handling precautions such as gloves, respiratory protection, and adequate ventilation are recommended to mitigate risks of skin/eye irritation or respiratory toxicity .

Biological Activity

Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid (CAS Number: 1807940-27-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorinated benzoic acid moiety with a cyclopropane-derived amide. The presence of the fluorine atom is significant as it often enhances metabolic stability and bioactivity. The molecular formula is C14H16FNO2, and its structure can be represented as follows:

SMILES C[C@H]1C[C@@H]1C(=O)Nc1ccc(cc1C(=O)O)F\text{SMILES }C[C@H]1C[C@@H]1C(=O)Nc1ccc(cc1C(=O)O)F

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Fluorine Substitution : The introduction of fluorine can enhance lipophilicity and improve binding affinity to biological targets.
  • Cyclopropane Ring : The stereochemistry of the cyclopropane moiety may influence the compound's conformational flexibility and interaction with target proteins.

Case Study 1: Antitumor Efficacy

A study investigated the effects of structurally related benzoic acid derivatives on various cancer cell lines. Results demonstrated that compounds with similar amide linkages exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may also possess similar properties .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies on related compounds have indicated favorable absorption and distribution characteristics. These findings suggest that this compound could exhibit good bioavailability when administered orally, making it a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInhibition of cancer cell proliferation
MechanismPotential PARP inhibition
PharmacokineticsFavorable absorption profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid?

  • Methodology :

  • Begin with the cyclopropane precursor (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride), which can be synthesized via [2+1] cyclopropanation using carbene insertion or transition-metal-catalyzed methods .
  • Couple the cyclopropane amine to 5-fluoro-2-hydroxybenzoic acid derivatives via amidation, optimizing reaction conditions (e.g., EDCI/HOBt coupling in DMF at 0–25°C).
  • Purify intermediates using flash chromatography (silica gel, gradient elution) and final products via recrystallization (e.g., ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodology :

  • NMR spectroscopy : Confirm stereochemistry of the cyclopropane ring using 1H^1H- and 13C^13C-NMR, focusing on coupling constants (e.g., J values for cyclopropane protons) .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., ESI-MS in positive/negative ion mode).
  • X-ray crystallography : Resolve racemic ambiguity by co-crystallizing with chiral auxiliaries (if enantiopure fractions are isolated) .

Advanced Research Questions

Q. How can computational methods guide mechanistic studies of this compound’s reactivity or biological interactions?

  • Methodology :

  • Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as cyclopropane ring strain effects or amidation kinetics .
  • Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes or receptors, validating with in vitro assays (e.g., fluorescence polarization) .

Q. What experimental designs are optimal for studying its stability under varying pH, temperature, or light exposure?

  • Methodology :

  • Conduct accelerated stability studies :
  • Thermal degradation : Incubate samples at 40°C/75% RH for 4 weeks, monitoring via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines), analyzing degradation products with LC-MS/MS.
  • Use factorial design (e.g., 23^3 matrix) to evaluate interactions between pH, temperature, and light .

Q. How should researchers resolve contradictions in spectral data or biological activity across studies?

  • Methodology :

  • Cross-validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography .
  • Replicate biological assays (e.g., enzyme inhibition) under standardized conditions (buffer, temperature, controls) to isolate variables.
  • Apply multivariate analysis (e.g., PCA) to identify confounding factors in disparate datasets .

Q. What strategies enable enantiomeric separation of the racemic mixture for pharmacological studies?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) .
  • Enzymatic resolution : Screen lipases or esterases for selective hydrolysis of one enantiomer .

Q. How can researchers design experiments to elucidate its mode of action in biological systems?

  • Methodology :

  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based kits .
  • CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative target protein.
  • Metabolomic profiling : Track downstream metabolic changes via LC-HRMS .

Q. What advanced analytical methods are recommended for quantifying trace impurities or degradation products?

  • Methodology :

  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection of low-abundance species .
  • Forced degradation studies : Use acidic/alkaline hydrolysis, oxidation (H2_2O2_2), and thermal stress to identify degradation pathways .

Notes

  • For computational workflows, integrate ICReDD’s reaction path search protocols to minimize trial-and-error experimentation .

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